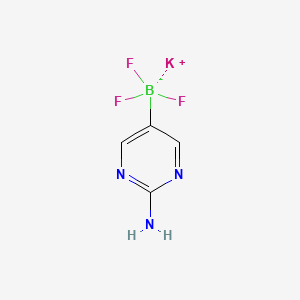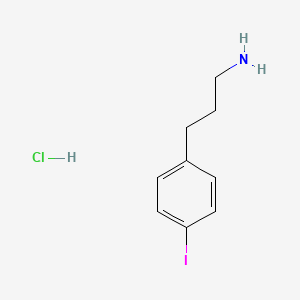
3-(4-Iodophenyl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodophenyl)propan-1-amine hydrochloride is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of an iodine atom attached to the phenyl ring and an amine group at the end of the propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-iodobenzaldehyde.
Reduction: The 4-iodobenzaldehyde is reduced to 4-iodobenzyl alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The 4-iodobenzyl alcohol is then converted to 4-iodobenzyl bromide using phosphorus tribromide.
Amination: The 4-iodobenzyl bromide undergoes nucleophilic substitution with ammonia to form 3-(4-iodophenyl)propan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 3-(4-iodophenyl)propan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodophenyl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropylamines.
Aplicaciones Científicas De Investigación
3-(4-Iodophenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)propan-1-amine hydrochloride
- 3-(4-Chlorophenyl)propan-1-amine hydrochloride
- 3-(4-Fluorophenyl)propan-1-amine hydrochloride
Uniqueness
3-(4-Iodophenyl)propan-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can lead to stronger interactions with molecular targets, making this compound particularly interesting for research .
Propiedades
Número CAS |
1135220-00-6 |
|---|---|
Fórmula molecular |
C9H13ClIN |
Peso molecular |
297.56 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12IN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,1-2,7,11H2;1H |
Clave InChI |
IFHQHNIXKYDJTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCN)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
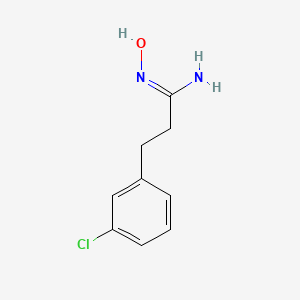
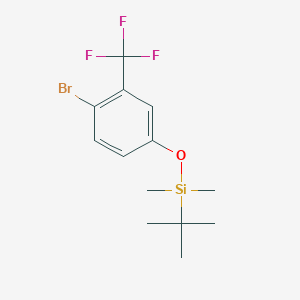
![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
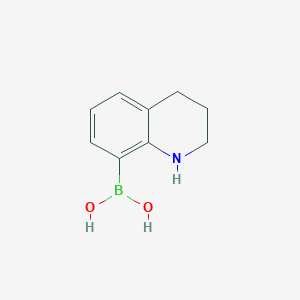
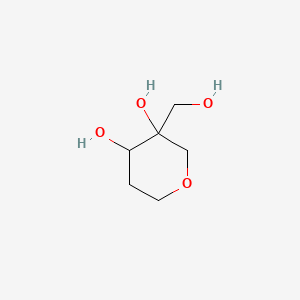

amino}acetic acid](/img/structure/B13458451.png)
![[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine](/img/structure/B13458454.png)
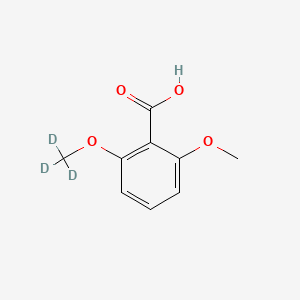
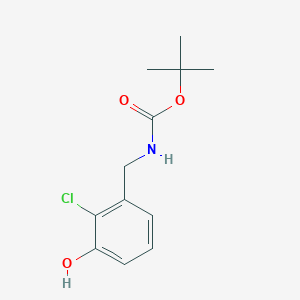
![4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)

